4,4-Difluoro-1-methylpiperidine-3-carboxylic acid hydrochloride
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Overview
Description
4,4-Difluoro-1-methylpiperidine-3-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C7H12ClF2NO2. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of two fluorine atoms at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-methylpiperidine-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4,4-difluoropiperidine.
Methylation: The 1-position of the piperidine ring is methylated using methyl iodide in the presence of a base such as sodium hydride.
Carboxylation: The 3-position is carboxylated using carbon dioxide under high pressure and temperature conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluoro-1-methylpiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products:
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with different halogens or functional groups replacing the fluorine atoms.
Scientific Research Applications
4,4-Difluoro-1-methylpiperidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-methylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, inflammation, and cellular signaling.
Comparison with Similar Compounds
- 4-Fluoro-1-methylpiperidine-3-carboxylic acid hydrochloride
- 4,4-Dichloro-1-methylpiperidine-3-carboxylic acid hydrochloride
- 4,4-Difluoro-1-ethylpiperidine-3-carboxylic acid hydrochloride
Comparison:
- Structural Differences: The presence of different halogens or alkyl groups at the 4-position and 1-position.
- Unique Properties: 4,4-Difluoro-1-methylpiperidine-3-carboxylic acid hydrochloride is unique due to the presence of two fluorine atoms, which can significantly influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C7H12ClF2NO2 |
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Molecular Weight |
215.62 g/mol |
IUPAC Name |
4,4-difluoro-1-methylpiperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-10-3-2-7(8,9)5(4-10)6(11)12;/h5H,2-4H2,1H3,(H,11,12);1H |
InChI Key |
BACIKLOGFLYYBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C(C1)C(=O)O)(F)F.Cl |
Origin of Product |
United States |
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